(4,6-Dimethylpyrimidin-2-yl)[imino(naphthylamino)methyl]amine
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Overview
Description
(4,6-Dimethylpyrimidin-2-yl)[imino(naphthylamino)methyl]amine is a complex organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an imino linkage to a naphthylamino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,6-Dimethylpyrimidin-2-yl)[imino(naphthylamino)methyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of 4,6-dimethylpyrimidine, which is then subjected to a series of reactions to introduce the imino and naphthylamino groups. Key steps may include:
Nitration and Reduction: Nitration of pyrimidine followed by reduction to form the corresponding amine.
Condensation Reactions: Condensation with naphthylamine derivatives under controlled conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: (4,6-Dimethylpyrimidin-2-yl)[imino(naphthylamino)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
(4,6-Dimethylpyrimidin-2-yl)[imino(naphthylamino)methyl]amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biomolecules.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4,6-Dimethylpyrimidin-2-yl)[imino(naphthylamino)methyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can trigger downstream signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Steviol Glycosides: Compounds responsible for the sweet taste of Stevia leaves.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in metal complexes.
Comparison:
Structural Uniqueness: (4,6-Dimethylpyrimidin-2-yl)[imino(naphthylamino)methyl]amine is unique due to its combination of pyrimidine and naphthylamino moieties, which is not commonly found in other compounds.
Functional Properties: Unlike dichloroaniline and steviol glycosides, which have specific industrial and sweetening applications, this compound is primarily explored for its potential in scientific research and therapeutic applications.
This comprehensive overview highlights the significance of this compound in various fields and underscores its unique properties compared to similar compounds
Properties
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-naphthalen-1-ylguanidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5/c1-11-10-12(2)20-17(19-11)22-16(18)21-15-9-5-7-13-6-3-4-8-14(13)15/h3-10H,1-2H3,(H3,18,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIHRTXHBXONILO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC=CC3=CC=CC=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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